molecular formula C10H14N2O B1265900 1-Isopropyl-3-phenylurea CAS No. 19895-44-4

1-Isopropyl-3-phenylurea

Cat. No. B1265900
CAS RN: 19895-44-4
M. Wt: 178.23 g/mol
InChI Key: CIBUQXSYGPGEGX-UHFFFAOYSA-N
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Patent
US04435567

Procedure details

A solution of 0.75 g i-propylamine with 5 ml aceton was added dropwise to a suspension of 1,5 g phenylcarbamoyl-benzoic acid sulfimide with 10 ml acetone, under stirring. The reaction mixture was stirred for 30 minutes at ambient temperature, then diluted with 50 ml water and cooled. The 0.75 g crystalline 1-phenyl-3-i-propylurea was isolated by filtration (melting point: 158°-160° C.).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].CC(C)=O.[SH2]=N.[C:11]1([NH:17][C:18](C2C=CC=CC=2C(O)=O)=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[C:11]1([NH:17][C:18]([NH:4][CH:1]([CH3:3])[CH3:2])=[O:19])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH2]=N.C1(=CC=CC=C1)NC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes at ambient temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.